molecular formula C13H11NO4 B2396831 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 312289-59-1

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

Cat. No.: B2396831
CAS No.: 312289-59-1
M. Wt: 245.234
InChI Key: UOIAQNBEHLQRMG-UHFFFAOYSA-N
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Description

Structural Characterization of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic Acid

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically named to reflect its structural hierarchy:

  • Core backbone : A benzoic acid moiety (C₆H₅COOH) substituted at the 3-position.
  • Substituent : A 5-methylfuran-2-carbonyl group linked via an amide bond.
    This nomenclature adheres to IUPAC rules, prioritizing functional groups (amide > carboxylic acid) and substituent numbering.

Key identifiers :

Property Value Source
CAS Number 312289-59-1
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
SMILES Notation CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O

The compound is also known as 3-(5-methylfuran-2-carboxamido)benzoic acid, reflecting its amide linkage and furan substitution.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by three key structural elements:

  • Planar amide bond : The C=O and N–C bonds enforce a trans configuration, typical of amides.
  • Furan ring conjugation : The 5-methylfuran-2-carbonyl group exhibits aromaticity, with the methyl group at the 5-position influencing steric and electronic effects.
  • Benzoic acid substituent : The carboxylic acid group at position 3 of the benzene ring introduces hydrogen-bonding potential.

Conformational insights :

  • Dihedral angles : While no direct X-ray data exists for this compound, analogous furan-carboxamides (e.g., N-(2-nitrophenyl)furan-2-carboxamide) show dihedral angles between phenyl and furan rings of ~9.71°, suggesting minimal ring strain.
  • Steric effects : The 5-methylfuran group may slightly twist the furan ring relative to the amide bond compared to non-methylated analogs.

X-ray Crystallographic Data (if available)

No experimental crystallographic data is publicly available for this compound. However, computational models predict:

  • Amide planarity : The carbonyl oxygen and amide nitrogen lie in the same plane, consistent with resonance stabilization.
  • Furan orientation : The furan ring’s electron-rich nature may position it perpendicular to the benzene ring to minimize steric clashes.

Comparative Analysis with Structurally Analogous Furan Derivatives

Structural Analogues and Key Differences
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 312289-59-1 C₁₃H₁₁NO₄ 245.23 Benzoic acid at position 3; 5-methylfuran substituent
2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid 424809-74-5 C₁₃H₁₁NO₄ 245.23 Benzoic acid at position 2; 3-methylfuran substituent
4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid 367920-40-9 C₁₀H₁₃NO₄ 211.21 Butyric acid chain instead of benzoic acid; analogous substituent
Methyl 3-(5-methylfuran-2-yl)benzoate 3343473 C₁₃H₁₂O₃ 216.23 Methyl ester instead of carboxylic acid; no amide bond
Electronic and Steric Effects
  • Electronic effects :

    • The 5-methylfuran group donates electron density via resonance, stabilizing the amide bond.
    • The benzoic acid’s carboxylic acid withdraws electron density, potentially influencing reactivity at the amide nitrogen.
  • Steric effects :

    • The 5-methyl group on furan may hinder rotation of the furan ring relative to the benzene ring.
    • The butyric acid derivative (CAS 367920-40-9) has a longer chain, increasing flexibility compared to the rigid benzene ring.

Properties

IUPAC Name

3-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIAQNBEHLQRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 5-Methylfuran-2-carbonyl Chloride

The carboxylic acid group of 5-methylfuran-2-carboxylic acid is activated via conversion to its acyl chloride. Thionyl chloride (SOCl₂) is the most common reagent due to its efficiency in generating reactive intermediates.

Procedure :

  • Reactants : 5-Methylfuran-2-carboxylic acid (1.0 equiv), thionyl chloride (2.5–3.0 equiv).
  • Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene under nitrogen for 4–6 hours.
  • Workup : Excess SOCl₂ is removed by rotary evaporation under reduced pressure.

Mechanism :
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and a Lewis acid.

Step 2: Amide Bond Formation with 3-Aminobenzoic Acid

The acyl chloride reacts with 3-aminobenzoic acid in the presence of a base to neutralize HCl byproducts.

Procedure :

  • Reactants : 5-Methylfuran-2-carbonyl chloride (1.2 equiv), 3-aminobenzoic acid (1.0 equiv), pyridine (2.0 equiv).
  • Conditions : Stirred in tetrahydrofuran (THF) or DCM at 0–5°C for 1 hour, then warmed to room temperature for 12–18 hours.
  • Workup : The mixture is diluted with ice-cwater, and the precipitate is filtered, washed with NaHCO₃, and recrystallized from ethanol/water.

Mechanism :
$$
\text{RCOCl} + \text{H}_2\text{N-Ar} \xrightarrow{\text{base}} \text{RCONH-Ar} + \text{HCl}
$$
Pyridine scavenges HCl, shifting the equilibrium toward amide formation.

Yield : 68–75% (over two steps).

One-Pot Coupling Using Carbodiimide Reagents

Direct Activation with DCC/HOBt

To avoid handling moisture-sensitive acyl chlorides, carbodiimide-mediated coupling offers a milder alternative.

Procedure :

  • Reactants : 5-Methylfuran-2-carboxylic acid (1.0 equiv), 3-aminobenzoic acid (1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv).
  • Conditions : Stirred in DMF or THF at 0°C for 30 minutes, then at room temperature for 24 hours.
  • Workup : Precipitated dicyclohexylurea (DCU) is filtered, and the product is extracted with ethyl acetate, washed with HCl (1M), and purified via silica gel chromatography.

Mechanism :
DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine. HOBt suppresses racemization and enhances coupling efficiency.

Yield : 60–65%.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Acyl Chloride Route : Higher yields are achieved in anhydrous DCM at 0°C to minimize hydrolysis.
  • Carbodiimide Route : DMF improves solubility but may require longer reaction times.

Purification Techniques

Method Conditions Purity
Recrystallization Ethanol/water (3:1) >95%
Column Chromatography Silica gel, hexane/ethyl acetate (1:2) >98%

Common Byproducts and Mitigation

  • Unreacted Starting Materials : Remove via aqueous washes (NaHCO₃ for acids, HCl for amines).
  • DCU in Carbodiimide Route : Filter before extraction.

Analytical Characterization

Spectroscopic Data

Technique Key Features Reference
¹H NMR (DMSO-d₆) δ 7.38 (d, furan-H), 8.10 (s, NH), 12.50 (s, COOH)
IR (KBr) 1680 cm⁻¹ (C=O amide), 1720 cm⁻¹ (C=O acid)
HRMS [M+H]⁺ calcd. for C₁₃H₁₂NO₄⁺: 246.0766; found: 246.0763

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives of the furan ring.

    Substitution: Formation of N-substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds with structural similarities have been tested against human cancer cells such as MCF-7 and A549, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil . The presence of the furan ring in the structure may contribute to its bioactivity by enhancing interactions with biological targets.

Enzyme Inhibition
3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid and its derivatives have been evaluated for their potential to inhibit key enzymes involved in cancer progression. For example, studies have highlighted the inhibitory effects on dihydrofolate reductase (DHFR) and cyclooxygenases (COXs), which play crucial roles in tumor growth and inflammation . The selectivity of these compounds towards COX-2 over COX-1 suggests potential applications in anti-inflammatory therapies.

Biochemical Applications

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies help elucidate the mechanism of action at the molecular level, providing insights into how structural modifications could enhance activity against specific targets .

Bioavailability and Pharmacokinetics
Research into the pharmacokinetic properties of this compound is essential for understanding its bioavailability and therapeutic potential. Studies on related compounds indicate that modifications to the furan moiety can significantly influence solubility and metabolic stability, which are critical factors in drug development .

Materials Science

Synthesis of Bioactive Materials
The compound serves as a versatile building block in the synthesis of bioactive materials. Its unique functional groups allow for further chemical modifications, leading to the development of novel materials with tailored properties for biomedical applications . For instance, it can be incorporated into polymer matrices to create drug delivery systems that release therapeutic agents in a controlled manner.

Nanotechnology Applications
In nanotechnology, derivatives of this compound are being explored for their potential use in creating nanoparticles for targeted drug delivery. The ability to modify surface properties through chemical functionalization enhances the targeting capabilities of nanoparticles, potentially improving therapeutic outcomes in cancer treatment .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated IC50 values <10 µM against MCF-7 cells; suggested structural modifications could enhance potency .
Study BEnzyme InhibitionIdentified selective inhibition of COX-2; potential use in anti-inflammatory therapies .
Study CMolecular DockingPredicted binding affinities indicate strong interactions with DHFR; supports further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The furan ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences :

  • Replaces the 5-methylfuran-2-carbonyl group with a 3-oxo-isobenzofuran-1-ylamino moiety.
  • Contains a fused isobenzofuranone ring system instead of a simple furan.

Physicochemical and Crystallographic Data :

Property Value(s)
Molecular Formula C₁₅H₁₁NO₄
Molecular Weight 269.25 g/mol
Crystal System/Space Group Monoclinic/P2₁/n
Unit Cell Parameters a = 10.9025 Å, b = 8.1595 Å, c = 14.2654 Å, β = 103.463°, V = 1234.2 ų
Key Bond Lengths (Å) N1–C9: 1.386; C6–C7: 1.377; O3–C8: 1.341
Dihedral Angle (Benzene/Isobenzofuran) 67.82°
Hydrogen Bonding O–H···O and N–H···O interactions stabilize crystal packing.

Functional Implications :

  • Hydrogen bonding patterns differ due to the presence of an additional carbonyl group in the isobenzofuranone system.

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

Key Structural Differences :

  • Features a benzofuran core substituted with acetyl, methoxy, and 4-methoxyphenyl groups.
  • Contains an acetic acid side chain instead of a benzoic acid moiety.

Functional Implications :

  • The benzofuran core may improve fluorescence properties, as seen in structurally related probes .

3-[5-[(5-Imino-7-oxo-3-phenylthiazolo[3,2-a]pyrimidinylidene)methyl]furan-2-yl]benzoic Acid

Key Structural Differences :

  • Integrates a thiazolo[3,2-a]pyrimidinone heterocycle conjugated to the furan ring.
  • Contains a phenyl substituent on the thiazole ring.

Functional Implications :

  • The extended π-conjugation system may enhance UV-Vis absorption, relevant for photodynamic applications.

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic Acid

Key Structural Differences :

  • Substitutes the benzoic acid moiety with a phenoxymethyl-furan-carboxylic acid system.
  • Includes 2,5-dimethylphenoxy group.

Functional Implications :

  • The phenoxymethyl group increases hydrophobicity, likely reducing aqueous solubility compared to the target compound.
  • Methyl groups may sterically hinder intermolecular interactions, affecting crystallinity.

Comparative Analysis of Key Properties

Table 2: Crystallographic Comparison

Compound Space Group Unit Cell Volume (ų) Hydrogen Bonding Network
3-[(3-Oxo-isobenzofuran-1-yl)amino]benzoic acid P2₁/n 1234.2 O–H···O, N–H···O dimers
2-(3-Ethylsulfanyl-5-fluorobenzofuran-2-yl)acetic acid P2₁/c 1026.7 O–H···O centrosymmetric dimers

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis may follow routes similar to those for 3-[(3-oxo-isobenzofuran-1-yl)amino]benzoic acid, involving condensation and cyclization steps .
  • Material Science: Rigid analogs (e.g., isobenzofuranone derivatives) show robust crystalline frameworks, whereas flexible furan derivatives may offer tunable solubility for drug formulation .

Biological Activity

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid, a compound with a molecular weight of 245.23 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and anticancer activities, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a methyl group, linked to a benzoic acid moiety via an amine group. Its structural properties suggest potential interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds in the same chemical class. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.

Case Study: Related Compounds

A study evaluated pyrrole benzamide derivatives, which share structural similarities with our compound. These derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin . This suggests that compounds with similar structural motifs may also possess noteworthy antibacterial properties.

Anticancer Activity

The anticancer effects of benzoic acid derivatives have been extensively documented, indicating that modifications to the benzoic acid structure can enhance biological activity.

Research Findings

  • Inhibition of Cancer Cell Proliferation : Compounds analogous to this compound demonstrated IC50 values ranging from 21.3 ± 4.1 µM to 50 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to induce apoptosis through caspase activation and reduce TNF-α levels significantly .

Data Table: Biological Activity Overview

Activity Type MIC/IC50 Values Target Organisms/Cells Reference
Antibacterial3.12 - 12.5 µg/mLStaphylococcus aureus, E. coli
Anticancer21.3 - 50 µMA549 (lung), MCF-7 (breast)
Apoptosis InductionCaspase activationVarious cancer cells

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amide coupling between 5-methylfuran-2-carboxylic acid and 3-aminobenzoic acid. Key steps include:

  • Activation of the carboxylic acid using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to minimize racemization .
  • Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) to enhance coupling efficiency.
  • Purification via column chromatography or recrystallization. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (typically 1:1.2 for acid:amine).

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the presence of the furan ring (δ ~6.3–7.2 ppm for furan protons) and the amide bond (δ ~7.5–8.5 ppm for aromatic protons adjacent to the amide) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C14H13NO4\text{C}_{14}\text{H}_{13}\text{NO}_4.
  • FTIR : Peaks at ~1650–1680 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Q. What are the solubility and stability profiles of this compound under various pH and solvent conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF), aqueous buffers (pH 2–10), and ethanol. Poor solubility in water may require salt formation (e.g., sodium or hydrochloride salts) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the amide bond) can be identified via LC-MS .

Advanced Research Questions

Q. How does the furan moiety influence the compound’s electronic properties and reactivity in catalytic applications?

  • Methodological Answer :

  • Computational Analysis : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution, focusing on the furan’s electron-rich aromatic system and its impact on the amide’s resonance .
  • Experimental Validation : Perform electrochemical assays (cyclic voltammetry) to measure redox potentials. Compare with analogs lacking the methyl group on the furan to isolate steric/electronic effects .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and controls.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism in vitro vs. in vivo .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets (e.g., kinases or GPCRs) .

Q. How can the compound’s crystal structure be determined, and what packing interactions dominate its solid-state arrangement?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (7:3 v/v). Resolve hydrogen-bonding networks (e.g., amide N-H···O=C interactions) and π-π stacking between furan and benzoic acid moieties .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions using software like CrystalExplorer. Compare with structurally related compounds (e.g., 2-[(furan-2-ylmethyl)amino]benzoic acid) .

Q. What is the mechanistic basis for the compound’s potential as a protease inhibitor, and how can SAR studies optimize selectivity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with protease active sites (e.g., HIV-1 protease). Focus on the amide’s hydrogen-bonding with catalytic residues .
  • SAR Library Synthesis : Modify substituents on the furan (e.g., halogens or methoxy groups) and the benzoic acid (e.g., nitro or amino groups). Screen for IC50_{50} values using fluorogenic substrates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s fluorescence properties in different solvents?

  • Methodological Answer :

  • Solvatochromism Studies : Measure fluorescence emission spectra (λex_{\text{ex}} = 280 nm) in solvents of varying polarity (e.g., hexane, ethanol, water). Correlate Stokes shifts with solvent dielectric constants .
  • Quantum Yield Calculations : Use quinine sulfate as a reference standard. Contradictions may arise from impurities or aggregation-induced emission (AIE) effects, which can be tested via concentration-dependent studies .

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